molecular formula C24H22N2O3 B11502726 7-(3,4-dimethoxyphenyl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one

7-(3,4-dimethoxyphenyl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one

Cat. No.: B11502726
M. Wt: 386.4 g/mol
InChI Key: RSGJYTJHAFOXTP-UHFFFAOYSA-N
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Description

10-(3,4-DIMETHOXYPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hexahydro-1,5-diazatetraphenone core with a 3,4-dimethoxyphenyl substituent, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3,4-DIMETHOXYPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE typically involves multi-step organic reactions. One common method includes the Povarov cycloaddition reaction, where p-toluidine, benzaldehyde, and trans-methyl-isoeugenol are used as starting materials . The reaction proceeds through a sequence of cycloaddition and N-furoylation processes, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of deep eutectic solvents and green chemistry principles can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

10-(3,4-DIMETHOXYPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 10-(3,4-DIMETHOXYPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE involves its interaction with molecular targets and pathways. The compound may act as an inhibitor of specific enzymes or receptors, leading to its biological effects . For example, it can inhibit aromatic-amino-acid aminotransferase, affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(3,4-DIMETHOXYPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE stands out due to its unique hexahydro-1,5-diazatetraphenone core and the presence of a 3,4-dimethoxyphenyl group, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-9,10,11,12-tetrahydro-7H-benzo[b][1,7]phenanthrolin-8-one

InChI

InChI=1S/C24H22N2O3/c1-28-20-11-8-14(13-21(20)29-2)22-16-9-10-17-15(5-4-12-25-17)24(16)26-18-6-3-7-19(27)23(18)22/h4-5,8-13,22,26H,3,6-7H2,1-2H3

InChI Key

RSGJYTJHAFOXTP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(C4=C(C=C3)N=CC=C4)NC5=C2C(=O)CCC5)OC

Origin of Product

United States

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